molecular formula C7H10N2O3 B11770253 5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid

5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid

Cat. No.: B11770253
M. Wt: 170.17 g/mol
InChI Key: OZAJCZWONVXBKU-UHFFFAOYSA-N
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Description

5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions

5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or other substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite for oxidation, and reducing agents for reduction reactions. Substitution reactions often involve bases or acids to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oximes, while substitution reactions can introduce different functional groups onto the isoxazole ring .

Scientific Research Applications

5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid is unique due to its specific substituents and the resulting chemical properties.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9(2)4-5-3-6(7(10)11)8-12-5/h3H,4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAJCZWONVXBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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